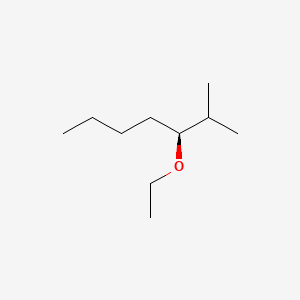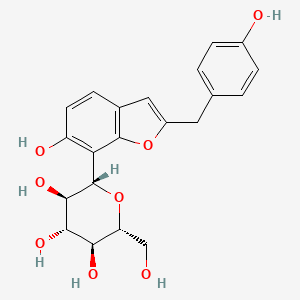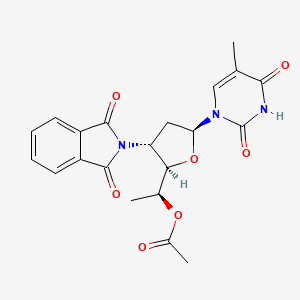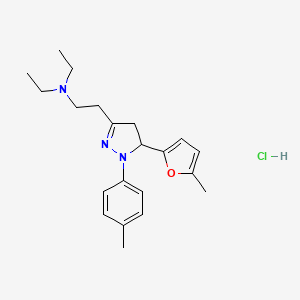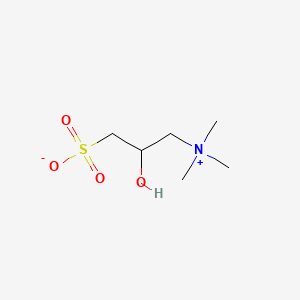
Rivoglitazone metabolite M10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rivoglitazone metabolite M10 is a derivative of rivoglitazone, a thiazolidinedione compound. Rivoglitazone is a peroxisome proliferator-activated receptor gamma agonist, primarily investigated for its potential use in the treatment of type 2 diabetes mellitus . The metabolite M10 is one of the primary metabolites formed during the metabolism of rivoglitazone in the liver .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rivoglitazone involves multiple steps, starting from the formation of the thiazolidinedione ring. The synthetic route typically includes the following steps:
Formation of the thiazolidinedione ring: This is achieved by reacting a suitable benzyl halide with thiazolidine-2,4-dione under basic conditions.
Industrial Production Methods
Industrial production of rivoglitazone and its metabolites involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch reactors: For controlled reaction conditions and scalability.
Purification: Using techniques such as crystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Rivoglitazone metabolite M10 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves oxidation reactions catalyzed by cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: N-glucuronidation is a significant pathway where a glucuronic acid moiety is substituted onto the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: UDP-glucuronic acid is used in the presence of UDP-glucuronosyltransferase enzymes.
Major Products
The major products formed from these reactions include:
Oxidized metabolites: Such as hydroxylated derivatives.
Glucuronidated metabolites: Resulting from N-glucuronidation.
科学研究应用
Rivoglitazone metabolite M10 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of thiazolidinedione derivatives.
Biology: Investigating the role of peroxisome proliferator-activated receptor gamma agonists in cellular processes.
Medicine: Exploring the therapeutic potential of rivoglitazone and its metabolites in treating type 2 diabetes mellitus.
Industry: Developing efficient synthetic routes and production methods for thiazolidinedione derivatives
作用机制
Rivoglitazone metabolite M10 exerts its effects by acting as an agonist of peroxisome proliferator-activated receptor gamma. This receptor is involved in regulating glucose and lipid metabolism. The activation of peroxisome proliferator-activated receptor gamma leads to increased insulin sensitivity and improved glycemic control .
相似化合物的比较
Similar Compounds
Pioglitazone: Another thiazolidinedione used in the treatment of type 2 diabetes mellitus.
Rosiglitazone: A thiazolidinedione with similar mechanisms of action and therapeutic applications.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns
Uniqueness
Rivoglitazone metabolite M10 is unique due to its specific metabolic pathways and the formation of distinct metabolites. Its higher potency as a peroxisome proliferator-activated receptor gamma agonist compared to other thiazolidinediones makes it a promising candidate for further research and development .
属性
CAS 编号 |
299175-49-8 |
|---|---|
分子式 |
C20H23N3O5S |
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-[4-[(6-methoxy-1-methylbenzimidazol-2-yl)methoxy]phenyl]-2-methylsulfonylpropanamide |
InChI |
InChI=1S/C20H23N3O5S/c1-23-17-11-15(27-2)8-9-16(17)22-19(23)12-28-14-6-4-13(5-7-14)10-18(20(21)24)29(3,25)26/h4-9,11,18H,10,12H2,1-3H3,(H2,21,24) |
InChI 键 |
CFOSYNLCBUVBPB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)OC)N=C1COC3=CC=C(C=C3)CC(C(=O)N)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


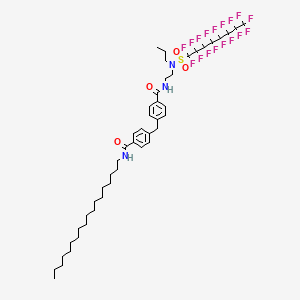
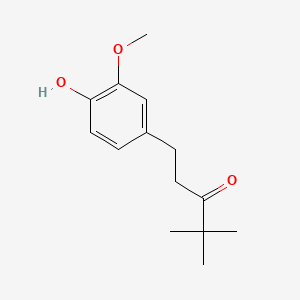
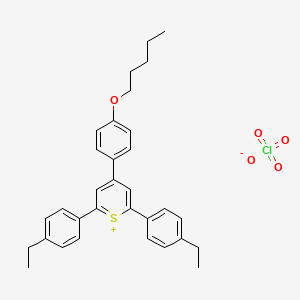
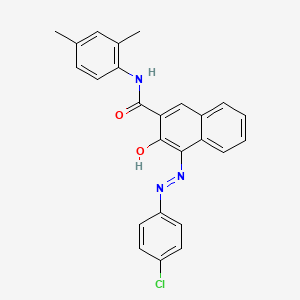

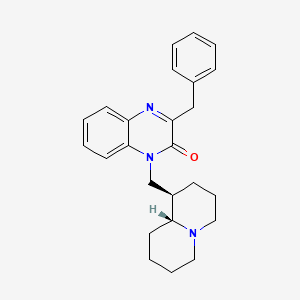

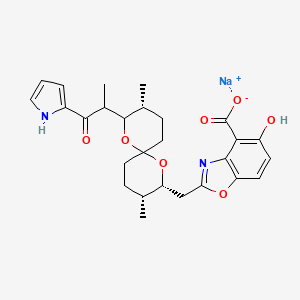
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
